1-(4-Methoxyphenyl)-2,5-dihydro-1h-pyrrole
Description
Significance of Dihydropyrrole Scaffolds in Modern Synthetic Chemistry
Dihydropyrrole scaffolds, also known as pyrrolines, are five-membered nitrogen-containing heterocyclic rings with one double bond. Their significance in modern synthetic chemistry is multifaceted. They serve as crucial intermediates in the synthesis of a wide array of more complex and often biologically active molecules. The partially saturated nature of the dihydropyrrole ring allows for a variety of chemical manipulations, including reductions to the corresponding pyrrolidines, oxidations to pyrroles, and various cycloaddition and functionalization reactions at the double bond and the nitrogen atom.
These scaffolds are integral components of numerous natural products, including alkaloids, and are found in the core structures of many pharmaceutical agents. The conformational flexibility and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor or a site for substitution, make dihydropyrroles valuable pharmacophores in drug design. Their ability to present substituents in a defined three-dimensional space is critical for molecular recognition and biological activity.
Contextualizing N-Substituted Dihydropyrrole Architectures
The introduction of a substituent on the nitrogen atom of the dihydropyrrole ring, creating an N-substituted dihydropyrrole architecture, dramatically expands the chemical space and functional diversity of this scaffold. The nature of the N-substituent profoundly influences the electronic properties, reactivity, and biological activity of the molecule.
Historical Development and Research Trajectory of 1-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole and Related Analogues
The historical development of the synthesis of N-substituted dihydropyrroles is closely linked to the broader history of pyrrole (B145914) synthesis. One of the earliest and most fundamental methods for the construction of the pyrrole ring is the Paal-Knorr synthesis, first reported in 1884. wikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. While this method classically yields pyrroles, the intermediate dihydropyrrole species can be isolated under specific conditions, or the reaction can be adapted to produce dihydropyrroles directly.
The synthesis of N-aryl dihydropyrroles, including analogues of this compound, has evolved significantly from these classical methods. Early approaches often involved the direct reaction of a suitable 1,4-dicarbonyl precursor, such as succinaldehyde, with an aniline (B41778) derivative, in this case, p-anisidine.
Over the decades, research has focused on developing more efficient, versatile, and stereoselective methods for the synthesis of these compounds. The advent of modern catalytic methods has revolutionized this field. Transition metal-catalyzed reactions, including various cross-coupling and cyclization strategies, have provided powerful tools for the construction of N-aryl dihydropyrrole scaffolds. These methods often offer milder reaction conditions, greater functional group tolerance, and the potential for asymmetric synthesis, which is crucial for the preparation of enantiomerically pure compounds for pharmaceutical applications.
Another significant avenue of research has been the use of cycloaddition reactions, particularly [3+2] cycloadditions involving azomethine ylides, to construct the dihydropyrrole ring with high levels of stereocontrol. These modern synthetic strategies have greatly expanded the accessibility and diversity of this compound and its analogues, paving the way for their exploration in various fields of chemical science.
A comparative overview of some synthetic approaches is presented in the table below:
| Method | Precursors | Conditions | Advantages | Limitations |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound (e.g., succinaldehyde), Primary amine (e.g., p-anisidine) | Typically acidic or neutral, heating | Readily available starting materials, straightforward | Harsh conditions, limited functional group tolerance |
| Catalytic Cyclization | Diallylamines, Aminoalkenes | Transition metal catalysts (e.g., Ru, Rh) | Milder conditions, higher yields, potential for catalysis | Catalyst cost and sensitivity |
| [3+2] Cycloaddition | Azomethine ylides, Alkenes/Alkynes | Thermal or metal-catalyzed | High stereocontrol, access to complex structures | Substrate scope can be limited |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2,5-dihydropyrrole |
InChI |
InChI=1S/C11H13NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h2-7H,8-9H2,1H3 |
InChI Key |
GIPJPPNDAWMVNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC=CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Methoxyphenyl 2,5 Dihydro 1h Pyrrole and Its Derivatives
Direct Synthesis Approaches to the 2,5-Dihydropyrrole Core
The construction of the fundamental 2,5-dihydropyrrole ring is achievable through several direct synthetic routes, with multicomponent reactions being a particularly efficient method.
Multicomponent reactions (MCRs) offer an atom-economical and efficient pathway for assembling complex molecules like dihydropyrroles in a single step. researchgate.net These reactions combine three or more starting materials to form a product that incorporates the majority of the atoms from the reactants.
One notable approach involves the rhodium(I)-catalyzed union of aldehydes and allylic amines. nih.gov This process yields functionalized dihydropyrroles, with the catalyst system playing a crucial role in the efficiency of the reaction. For instance, the combination of S-chelating aldehydes with various allylic amines in the presence of a [Rh(nbd)2]BF4 catalyst and a PNP(Cy) ligand leads to the formation of the dihydropyrrole ring system. nih.gov Another strategy involves a three-component reaction between amines, aromatic aldehydes, and α-ketoamides, which can produce fully substituted 2,3-dihydropyrroles stereoselectively without the need for a catalyst. researchgate.net Organocatalytic methods, such as those using N-methylimidazole, can also facilitate three-component syntheses to produce highly substituted dihydropyrrole intermediates that subsequently yield pyrrole (B145914) derivatives. rsc.org
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Aldehydes, Allylic Amines | [Rh(nbd)2]BF4 / PNP(Cy) ligand, Acetone, 55 °C | Functionalized Dihydropyrroles | nih.gov |
| Amines, Aromatic Aldehydes, α-Ketoamides | Catalyst-free | Fully Substituted 2,3-Dihydropyrroles | researchgate.net |
| Propiolates, Enamine-esters | N-methylimidazole | Dihydropyrrole Derivatives | rsc.org |
The introduction of the 4-methoxyphenyl (B3050149) group onto the nitrogen of the pyrrole ring is a critical step in the synthesis of the target compound. The Paal-Knorr synthesis is a classic and effective method for this transformation. rsc.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-methoxyaniline, typically under acidic or heat-induced conditions to form the N-aryl pyrrole or dihydropyrrole. rsc.org Environmentally friendly protocols have been developed using systems like choline (B1196258) chloride/urea (B33335) as both solvent and catalyst. rsc.org
Transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide another powerful route for N-arylation. researchgate.net A modern variation of this involves a visible-light-mediated, metal-free approach using a photocatalyst to create the C-N bond between a pyrrole and an aryl halide. researchgate.net Palladium-catalyzed methods, like the Suzuki coupling, can also be employed to couple N-Boc-pyrrol-2-yl boronic acid with the appropriate aryl halide, followed by deprotection. researchgate.net
Functionalization and Derivatization Strategies
Once the core 1-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole structure is formed, it can be further modified to introduce additional functional groups, which can alter its chemical properties and biological activity.
The ability to selectively introduce substituents at specific positions on the dihydropyrrole ring is crucial for creating a diverse range of derivatives.
C2/C5 Positions: Dirhodium tetracarboxylate-catalyzed reactions of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates can achieve highly selective C-H functionalization at the C2 position, which is adjacent to the nitrogen atom. nih.gov Another strategy for 2,5-disubstitution involves a stepwise iododesilylation of a protected pyrrole followed by a coupling reaction. researchgate.net Dearomative chlorination of 1H-pyrroles can generate reactive 2,5-dichloro-substituted 2H-pyrroles, which can then react with various nucleophiles to yield 2,5-disubstituted derivatives. nih.gov
C3 Position: Palladium-catalyzed reactions can be used to introduce substituents at the C3 position. For example, the addition of indoles to hydroxy 1,6-enynes results in the selective formation of (E)-3-styryl-2,5-dihydro-1H-pyrrole derivatives. rsc.org
The synthesis of enantiomerically pure dihydropyrrole derivatives is of significant interest, particularly for pharmaceutical applications. Asymmetric catalysis is a key tool for achieving this.
The C-H functionalization at the C2 position using a chiral dirhodium catalyst, Rh2(S- or R-PTAD)4, not only provides regioselectivity but also high levels of diastereoselectivity (>20:1 d.r.) and enantioselectivity (97% ee). nih.gov Another powerful method is the catalytic asymmetric [2+3] photocycloaddition of alkenes with vinyl azides, which can produce complex chiral 1-pyrrolines (isomers of dihydropyrroles) with excellent enantiomeric excess. researchgate.net Furthermore, the dynamic kinetic resolution of racemic starting materials, often employing a combination of a metal catalyst and an enzyme, is an effective strategy for producing single-enantiomer products. mdpi.com
Catalytic Systems in Dihydropyrrole Synthesis
Catalysts are central to many modern synthetic routes for dihydropyrroles, enabling reactions to proceed with high efficiency, selectivity, and under mild conditions.
A range of metal-based and organocatalytic systems have been developed:
Rhodium Catalysts: Rhodium(I) complexes are effective in hydroacylation reactions to form the dihydropyrrole ring. nih.gov Chiral dirhodium tetracarboxylates are exceptional for enantioselective C-H functionalization. nih.gov
Palladium Catalysts: Palladium catalysts are versatile and used in intramolecular amination of alkenes and in cross-coupling reactions to form C-N and C-C bonds. researchgate.netrsc.org
Iridium Catalysts: These are employed in domino ring-opening cyclizations and asymmetric hydrogenation reactions to create chiral centers. researchgate.netresearchgate.net
Boron Catalysts: Tris(pentafluorophenyl)borane, B(C6F5)3, can catalyze the dehydrogenation of pyrrolidines to form pyrroles, proceeding through a dihydropyrrole intermediate. acs.org
Organocatalysts: Non-metallic small organic molecules like urea and N-methylimidazole can catalyze the formation of the dihydropyrrole ring, offering a metal-free alternative. rsc.org
| Catalyst Type | Reaction | Key Feature | Reference |
|---|---|---|---|
| Rhodium(I) Complexes | Hydroacylation/Cyclization | Direct ring formation | nih.gov |
| Chiral Dirhodium Tetracarboxylates | Asymmetric C-H Functionalization | High enantioselectivity | nih.gov |
| Palladium Complexes | Intramolecular Amination / Cross-Coupling | Versatile C-C and C-N bond formation | researchgate.netrsc.org |
| Iridium Complexes | Asymmetric Hydrogenation / Cyclization | Creation of chiral centers | researchgate.netresearchgate.net |
| B(C6F5)3 | Dehydrogenation of Pyrrolidines | Metal-free dehydrogenation | acs.org |
| Urea / N-methylimidazole | Paal-Knorr / Multicomponent Reactions | Organocatalytic, metal-free | rsc.org |
Transition Metal-Catalyzed Processes for Dihydropyrrole Formation
Transition metal catalysis offers powerful and versatile pathways for the formation of pyrrole and dihydropyrrole rings, often proceeding with high efficiency and selectivity under mild conditions. organic-chemistry.orgmdpi.com Catalysts based on metals such as rhodium, zinc, platinum, and copper have been successfully employed. organic-chemistry.orgrsc.orgrsc.org
A notable method involves the transition metal-catalyzed conversion of dienyl azides to form 2,5-disubstituted pyrroles. organic-chemistry.org This reaction can be effectively catalyzed by zinc iodide (ZnI₂) or rhodium perfluorobutyrate (Rh₂(O₂CC₃F₇)₄) at room temperature. organic-chemistry.orgnih.gov The zinc iodide catalyst is particularly advantageous due to its lower cost while demonstrating comparable effectiveness to rhodium catalysts. organic-chemistry.org This transformation proceeds through the catalyst-mediated decomposition of the azide (B81097) and tolerates a variety of functional groups on the substrates. organic-chemistry.org
| Catalyst | Substrate Type | Product | Key Features |
| ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Dienyl Azides | 2,5-Disubstituted and 2,4,5-Trisubstituted Pyrroles | Mild, room temperature reaction; efficient for various electron-rich and -poor aryl substituents. organic-chemistry.org |
| Pt/C (Platinum on Carbon) | 1,2-Amino Alcohols and Secondary Alcohols | 2,5-Disubstituted Pyrroles | Heterogeneous catalyst, recyclable; acceptorless dehydrogenative heterocyclization. rsc.org |
| Cu/C (Copper on Carbon) | 3,6-Dihydro-1,2-oxazines | Highly-Functionalized Pyrroles | Heterogeneous catalyst; can be performed one-pot from nitroso dienophiles and 1,3-dienes. rsc.org |
| NbCl₅ (Niobium Pentachloride) | Benzaldehyde derivatives, Aniline (B41778) derivatives, Butane-2,3-dione | 1,4-Dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles | Lewis acid catalyst; multicomponent reaction; high yields in short reaction times. scielo.br |
Another significant approach is the dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols catalyzed by supported platinum catalysts. rsc.org Specifically, a heterogeneous carbon-supported platinum catalyst (Pt/C) has demonstrated superior activity in synthesizing 2,5-disubstituted pyrroles. rsc.org This method is notable for its high yield and the reusability of the catalyst, which aligns with sustainable manufacturing principles. rsc.org
Furthermore, copper-catalyzed methods provide an effective route to highly functionalized pyrroles from 3,6-dihydro-1,2-oxazines. rsc.org Using a heterogeneous copper on carbon (Cu/C) catalyst, this transformation can occur under neat heating conditions. The process can also be integrated into a one-pot reaction starting from the in situ formation of the dihydro-1,2-oxazine intermediate via a hetero Diels-Alder reaction. rsc.org The development of such catalytic systems is crucial for creating molecular complexity from simpler precursors efficiently. catalyst-enabling-synthetic-chemistry.com
Organocatalytic Approaches to Related Pyrrole Systems
Organocatalysis has surfaced as a powerful, metal-free alternative for synthesizing pyrrole and its derivatives, offering benefits such as reduced toxicity, cost-effectiveness, and high stability. rsc.orgrsc.orgresearchgate.net These methods often utilize small organic molecules to catalyze reactions through various activation modes, avoiding the use of expensive and potentially toxic transition metals. rsc.orgresearchgate.net
One of the foundational reactions in pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. semanticscholar.org Organocatalysts can significantly promote this reaction. For instance, the combination of choline chloride and urea acts as an effective and environmentally friendly solvent/catalyst system for the synthesis of N-substituted pyrroles from 1,4-diones and various amines. rsc.org In this system, urea is thought to activate the carbonyl groups via hydrogen bonding, facilitating the cyclization. rsc.org
Another important strategy is the [3+2] cycloaddition reaction, which is a highly convergent method for constructing five-membered rings. rsc.org Organophosphines have been used to catalyze the formal [3+2] cycloaddition of activated alkynes and isocyanides to produce substituted pyrroles. rsc.org Chiral phosphoric acids (CPAs) have also been employed in the atroposelective synthesis of axially chiral N,N'-pyrrolylindoles. nih.gov This highlights the capability of organocatalysis to control complex stereochemical outcomes. nih.gov
| Organocatalyst | Reaction Type | Substrates | Products | Key Features |
| Choline Chloride/Urea | Paal-Knorr Cycloaddition | 1,4-Diones, Amines | N-Substituted Pyrroles | Environmentally friendly solvent/catalyst system; urea activates carbonyls via H-bonding. rsc.org |
| Organophosphine | Formal [3+2] Cycloaddition | Activated Alkynes, Isocyanides | 2,3-Di-EWG-Substituted Pyrroles | Metal-free synthesis of highly functionalized pyrroles. rsc.org |
| Chiral Phosphoric Acid (CPA) | Atroposelective 5-endo-dig Cyclization | N-pyrrole o-alkynylanilines | Axially Chiral N,N'-pyrrolylindoles | High yields and excellent enantioselectivity; de novo indole (B1671886) formation. nih.gov |
Green Chemistry Considerations in Dihydropyrrole Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic routes for heterocyclic compounds like dihydropyrroles. researchgate.net The focus is on reducing waste, minimizing hazards, and improving energy efficiency. rsc.org This involves the use of safer solvents, recyclable catalysts, and atom-economical reactions. researchgate.netnih.gov
A key aspect of green synthesis is the replacement of hazardous solvents. For example, in the synthesis of diketopyrrolopyrroles, including derivatives with a 4-methoxyphenyl group, acetonitrile (B52724) has been used as a greener alternative to more toxic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP). rsc.org This substitution not only reduces the environmental impact but can also lead to higher or similar yields, lower reaction temperatures, and simplified product purification. rsc.org The use of water as a solvent in multicomponent reactions for pyrrole synthesis further exemplifies this trend. researchgate.net
The use of heterogeneous and recyclable catalysts is another cornerstone of green pyrrole synthesis. nih.gov As mentioned previously, catalysts like Pt/C and Cu/C are advantageous because they can be easily separated from the reaction mixture and reused, reducing waste and catalyst cost over time. rsc.orgrsc.org Organocatalysis itself is often considered a green approach as it avoids heavy metal contaminants. rsc.orgresearchgate.net The development of one-pot, multi-component reactions also contributes to green chemistry by reducing the number of separate operational steps, saving time, energy, and materials. scielo.brnih.gov
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallographic Analysis of 2,5-Dihydropyrrole Systems
While a specific crystal structure for 1-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole is not publicly available, analysis of related 2,5-dihydropyrrole and N-substituted pyrrole (B145914) systems provides significant insights into the expected molecular conformation, stereochemistry, and intermolecular interactions.
The solid-state architecture of 2,5-dihydropyrrole derivatives is governed by a variety of intermolecular interactions. nih.gov In the absence of strong hydrogen bond donors, weaker interactions such as C-H...O and C-H...π interactions play a crucial role in the crystal packing. nih.govnih.gov For this compound, the methoxy (B1213986) group's oxygen atom can act as a hydrogen bond acceptor, leading to C-H...O interactions with hydrogen atoms from neighboring molecules. Furthermore, the electron-rich phenyl ring can participate in C-H...π interactions, where a C-H bond from an adjacent molecule is directed towards the face of the aromatic ring. nih.gov In the crystal structures of similar compounds, these interactions often lead to the formation of complex three-dimensional networks, influencing the material's physical properties. mdpi.com
| Interaction Type | Potential Atoms Involved in this compound | General Distance Range (Å) | General Angle Range (°) |
| C-H...O | Pyrrole C-H or Phenyl C-H with Methoxy O | 2.9 - 3.5 | 120 - 180 |
| C-H...π | Pyrrole C-H or Alkyl C-H with Phenyl ring | 2.5 - 3.0 (H to ring centroid) | 120 - 180 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for confirming the covalent structure of this compound in solution. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity of atoms can be established.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the dihydropyrrole ring and the 4-methoxyphenyl (B3050149) group. The olefinic protons (H-2 and H-5) of the dihydropyrrole ring would appear as a singlet or a narrow multiplet in the downfield region, typically around 5.5-6.0 ppm. The methylene (B1212753) protons (H-3 and H-4) would likely resonate as a singlet or multiplet further upfield. The aromatic protons of the 4-methoxyphenyl group would appear as two doublets in the aromatic region (around 6.8-7.5 ppm) due to the para-substitution pattern. The methoxy group protons would give a sharp singlet around 3.8 ppm.
The ¹³C NMR spectrum would show characteristic signals for the carbons of both the dihydropyrrole and the aromatic rings. The olefinic carbons (C-2 and C-5) are expected to resonate around 125-135 ppm, while the methylene carbons (C-3 and C-4) would be found at a higher field. The aromatic carbons would show distinct signals, with the carbon attached to the oxygen of the methoxy group appearing at a lower field (around 150-160 ppm).
Table of Expected ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Olefinic CH (Pyrrole) | 5.5 - 6.0 | 125 - 135 |
| Methylene CH₂ (Pyrrole) | 3.5 - 4.5 | 50 - 60 |
| Aromatic CH (Phenyl) | 6.8 - 7.5 | 114 - 130 |
| Aromatic C-N (Phenyl) | - | 135 - 145 |
| Aromatic C-O (Phenyl) | - | 150 - 160 |
| Methoxy OCH₃ | ~3.8 | ~55 |
Note: These are estimated chemical shifts based on data from similar compounds and may vary depending on the solvent and experimental conditions. researchgate.netrsc.orgresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals of each CH, CH₂, and CH₃ group in the molecule. libretexts.org
Heteronuclear Multiple Bond Correlation (HMBC) : This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methylene protons of the dihydropyrrole ring and the aromatic carbons, confirming the attachment of the phenyl ring to the nitrogen atom. libretexts.orgbas.bg
Nuclear Overhauser Effect Spectroscopy (NOESY) : This technique identifies protons that are close in space, providing information about the molecule's conformation. For example, NOE correlations between the protons of the dihydropyrrole ring and the ortho-protons of the phenyl ring would indicate their spatial proximity. harvard.edunews-medical.net
Vibrational (IR) and Mass Spectrometry (MS) in Structural Confirmation
Infrared (IR) spectroscopy and mass spectrometry (MS) provide complementary information for structural confirmation. The IR spectrum of this compound would show characteristic absorption bands for the C=C double bond of the dihydropyrrole ring (around 1650 cm⁻¹), the C-N stretching vibration, and the aromatic C-H and C=C stretching vibrations. The strong C-O stretching of the methoxy group would also be a prominent feature. nist.govnist.gov
Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). Fragmentation patterns would be expected to involve the loss of the methoxy group or cleavage of the dihydropyrrole ring, providing further structural clues. nih.govnist.govnih.gov
Table of Expected Spectroscopic Data
| Technique | Expected Features |
| IR (cm⁻¹) | ~1650 (C=C stretch), ~1600, 1510 (Aromatic C=C stretch), ~1250 (Aryl-O stretch) |
| MS (m/z) | Molecular ion peak corresponding to C₁₁H₁₃NO, fragmentation by loss of CH₃, OCH₃, and cleavage of the pyrrole ring. |
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Theoretical and Mechanistic Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. It is instrumental in predicting reactivity, spectroscopic characteristics, and various molecular parameters.
The Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. joaquinbarroso.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity. joaquinbarroso.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net
Global reactivity descriptors, such as the electrophilicity index (ω), can be derived from HOMO and LUMO energies. The electrophilicity index quantifies the ability of a molecule to accept electrons. DFT calculations are commonly employed to determine these parameters. For instance, studies on N-aryl 1,4-dihydropyridine (B1200194) derivatives have utilized DFT at the B3LYP/6-31G level to analyze frontier molecular orbitals and molecular electrostatic potential (MEP), which helps in identifying electrophilic and nucleophilic sites. ias.ac.in
Table 1: Calculated Quantum Chemical Parameters for a Related Dihydropyrrole Derivative (Data for Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate)
| Parameter | Calculated Value | Method | Reference |
| HOMO Energy | - | B3LYP/6-31++G(d,p) | wikipedia.orgsmu.edu |
| LUMO Energy | - | B3LYP/6-31++G(d,p) | wikipedia.orgsmu.edu |
| Dipole Moment | 4.6382 Debye | B3LYP/6-311++G(d,p) | nih.gov |
| Total Energy | -1426.94224532 a.u. | B3LYP/6-311++G(d,p) | nih.gov |
Specific energy values for HOMO and LUMO were not detailed in the abstract, but their analysis was mentioned.
DFT calculations are also a reliable tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.com By calculating the magnetic shielding constants of nuclei, theoretical NMR spectra can be generated. Comparing these predicted spectra with experimental data is a powerful method for structure verification. tcichemicals.com
For example, in the study of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, ¹H and ¹³C NMR chemical shifts were calculated using the GIAO (Gauge-Including Atomic Orbital) method at the B3LYP/6-31++G(d,p) level. wikipedia.orgsmu.edu The results showed good correlation with the experimental spectra, confirming the molecular structure. wikipedia.orgsmu.edu Similarly, computed vibrational frequencies from DFT can be compared with experimental IR spectra to assign specific vibrational modes to functional groups within the molecule. researchgate.net
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Pyrrolidinone Derivative (Data for Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate)
| Atom | Experimental δ (ppm) | Calculated δ (ppm) in CHCl₃ | Method | Reference |
| C2 | 65.1 | 68.4 | B3LYP/6-31++G(d,p) | smu.edu |
| C3 | 102.3 | 106.8 | B3LYP/6-31++G(d,p) | smu.edu |
| C4 | 168.9 | 172.5 | B3LYP/6-31++G(d,p) | smu.edu |
| C5 | 171.8 | 174.1 | B3LYP/6-31++G(d,p) | smu.edu |
| OCH₃ | 55.3 | 56.1 | B3LYP/6-31++G(d,p) | smu.edu |
This synergy between computational prediction and experimental data is invaluable for the unambiguous structural elucidation of complex organic molecules. nih.gov
Mechanistic Studies of Dihydropyrrole Formation and Transformations
Understanding the reaction mechanisms for the synthesis and subsequent reactions of dihydropyrroles is crucial for optimizing reaction conditions and developing new synthetic routes.
The formation of the 2,5-dihydro-1H-pyrrole core can be achieved through various synthetic methods, with the Paal-Knorr synthesis being one of the most fundamental. wikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as 4-methoxyaniline, under neutral or weakly acidic conditions. organic-chemistry.orgalfa-chemistry.com Mechanistic investigations, including computational studies, have been performed to elucidate the reaction pathway. rsc.org
The mechanism proposed by Amarnath suggests that the reaction begins with the nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate. wikipedia.orgorganic-chemistry.org This is followed by a rate-determining cyclization step where the nitrogen attacks the second carbonyl group. Subsequent dehydration steps lead to the formation of the pyrrole (B145914) ring. wikipedia.org Quantum chemical studies have explored the energy profile of this reaction, identifying the transition states for the cyclization and dehydration steps. rsc.org These studies have shown that explicit water participation can significantly lower the activation barrier for the cyclization step. rsc.org
Other modern methods for pyrrole and dihydropyrrole synthesis involve transition metal catalysis, for example, using rhodium catalysts. researchgate.netnih.govorganic-chemistry.org Rhodium-catalyzed reactions, such as the transannulation of triazoles with alkynes or the hydroacylation of propargylic amines, proceed through distinct mechanistic pathways involving metal-carbene or metallacyclic intermediates. nih.govgithub.io DFT calculations have been used to map the potential energy surfaces of these catalytic cycles, characterizing the structures of intermediates and transition states to explain the observed regioselectivity and reactivity. researchgate.netnih.gov
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. A subset of these reactions is termed "pseudopericyclic." These reactions are defined as concerted transformations where nonbonding and bonding atomic orbitals exchange roles at one or more atoms in a cyclic array. smu.edu A key feature of pseudopericyclic reactions is a very low or even nonexistent activation barrier, making them extremely facile. smu.edu
Computational methods, particularly the Unified Reaction Valley Approach (URVA), are used to analyze reaction pathways and distinguish between pericyclic and pseudopericyclic mechanisms. smu.edu This analysis examines changes in electronic structure, such as bond orders and atomic charges, along the reaction coordinate. While specific pseudopericyclic analyses on 1-(4-Methoxyphenyl)-2,5-dihydro-1h-pyrrole have not been reported, this type of investigation is critical for understanding certain concerted transformations in heterocyclic chemistry, such as some cycloadditions and electrocyclizations. smu.edunih.gov For example, the cyclization of conjugated allenes and ketenes has been a subject of debate, with computational studies helping to clarify whether the mechanism is pericyclic or pseudopericyclic. smu.edu
Molecular Modeling and Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological interactions. Molecular modeling and conformational analysis aim to identify the most stable conformations of the molecule.
The 2,5-dihydropyrrole ring is non-aromatic and can adopt different conformations. It is expected to have a relatively planar or slightly puckered structure. The major conformational variable is the dihedral angle between the plane of the dihydropyrrole ring and the plane of the N-aryl (4-methoxyphenyl) substituent. This rotation around the C-N single bond is subject to steric hindrance from the hydrogen atoms at the 2- and 5-positions of the dihydropyrrole ring.
Studies on structurally similar compounds provide valuable insights. For example, X-ray crystallographic and computational studies of a related pyrrolidine (B122466) derivative, ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, revealed that the pyrrolidine and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 85.77(7)°. nih.gov DFT simulations on 1,4-dihydropyridine derivatives have also been used to explore molecular conformations and intermolecular interactions through Hirshfeld surface analysis. researchgate.net These computational approaches can map the molecular electrostatic potential (MEP), revealing the distribution of charge and identifying regions prone to electrophilic or nucleophilic attack. researchgate.net For N-aryl heterocycles, the most stable conformation often involves a twisted arrangement between the heterocyclic and aryl rings to minimize steric repulsion.
Reactivity Profiles and Chemical Transformations
The chemical nature of 1-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole is dictated by the interplay between its heterocyclic and aromatic moieties. The 2,5-dihydropyrrole ring contains a reactive carbon-carbon double bond and a nitrogen atom with a lone pair of electrons, while the 4-methoxyphenyl (B3050149) group is a substituted aromatic system capable of undergoing electrophilic substitution.
Dihydropyrrole Ring Reactivity
The 2,5-dihydropyrrole core offers two primary sites for chemical reactions: the olefinic double bond and the nitrogen atom.
The carbon-carbon double bond within the 2,5-dihydropyrrole ring is susceptible to various transformations, most notably additions and C-H functionalization reactions at the adjacent allylic positions. The outcome of these reactions can be highly dependent on the reaction conditions and the nature of the reagents employed.
Research on analogous systems, such as N-Boc-2,5-dihydro-1H-pyrrole, provides significant insight into this reactivity. A key finding is the divergent reactivity observed with different types of carbenes. While reactions with acceptor carbenes (e.g., from ethyl diazoacetate) typically lead to cyclopropanation of the double bond, the use of donor/acceptor carbenes (e.g., from aryldiazoacetates) results in a selective C-H functionalization at the C2 position, which is alpha to the nitrogen atom. acs.org
Computational studies suggest that for donor/acceptor carbenes, the energy barrier for C-H functionalization is significantly lower than that for cyclopropanation, making it the preferred reaction pathway. acs.org This selective functionalization introduces new substituents onto the pyrroline (B1223166) ring, offering a pathway to highly functionalized pyrrolidine (B122466) derivatives. acs.org
Table 1: Comparison of Carbene Reactivity with the 2,5-Dihydropyrrole Ring
| Carbene Type | Reagent Example | Predominant Reaction | Product Type |
|---|---|---|---|
| Acceptor | Ethyl diazoacetate | Cyclopropanation | Bicyclic cyclopropane (B1198618) adduct |
Data synthesized from studies on N-Boc-2,5-dihydro-1H-pyrrole. acs.org
The nitrogen atom in the dihydropyrrole ring is a secondary amine and possesses a lone pair of electrons, rendering it nucleophilic. masterorganicchemistry.com This nucleophilicity allows it to react with a variety of electrophiles. idc-online.combritannica.com Common reactions include alkylation, acylation, and sulfonylation. For instance, amines readily react with alkyl halides in SN2 reactions to form N-alkylated products. idc-online.com This reactivity is a cornerstone of amine chemistry, demonstrating the greater nucleophilic character of nitrogen compared to oxygen in analogous alcohols. idc-online.com
However, the nucleophilicity of the nitrogen can be modulated. If the nitrogen is part of an amide, its nucleophilicity is significantly reduced due to the delocalization of the lone pair into the adjacent carbonyl group. libretexts.org In the case of this compound, the nitrogen atom is directly attached to the aromatic ring, making it an N-aryl amine. Its nucleophilicity is somewhat lower than a typical dialkyl amine because the lone pair can participate in resonance with the phenyl ring, but it remains a reactive nucleophilic center.
Conversely, after protonation or reaction with a strong electrophile, the nitrogen atom can become part of a positively charged species (an ammonium (B1175870) ion), which is electrophilic.
Reactivity of the 4-Methoxyphenyl Substituent
The electronic properties of the 4-methoxyphenyl group significantly influence the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.
The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. libretexts.orgorganicchemistrytutor.com This directing effect stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance. organicchemistrytutor.comyoutube.com This donation enriches the electron density at the positions ortho (adjacent) and para (opposite) to the methoxy group, making them more susceptible to attack by electrophiles. organicchemistrytutor.comyoutube.com
When an electrophile attacks at the ortho or para position, a key resonance structure of the resulting carbocation intermediate (the sigma complex) places the positive charge directly on the carbon atom bearing the methoxy group. This allows the oxygen atom to donate a lone pair to form a fourth resonance structure, an oxonium ion, which significantly stabilizes the intermediate. organicchemistrytutor.com This additional stabilization lowers the activation energy for ortho and para substitution compared to meta substitution. organicchemistrytutor.comyoutube.com
Given that the pyrrole (B145914) group already occupies the para position relative to the methoxy group, any further electrophilic substitution on the phenyl ring of this compound would be strongly directed to the positions ortho to the methoxy group (i.e., positions 3 and 5 of the phenyl ring).
Table 2: Directing Effects of Substituents on the Phenyl Ring
| Substituent | Type | Directing Effect | Influence on Reactivity |
|---|---|---|---|
| -OCH₃ | Activating | ortho, para | Increases ring reactivity towards electrophiles |
| -N(R)₂ (Amine) | Activating | ortho, para | Increases ring reactivity towards electrophiles |
| Halogens | Deactivating | ortho, para | Decreases ring reactivity but directs o,p |
General data on electrophilic aromatic substitution. libretexts.orglibretexts.org
Transformations of Functionalized this compound Derivatives
Introducing functional groups onto either the pyrrole ring or the phenyl substituent opens up a vast landscape of subsequent chemical transformations.
While specific examples involving this compound bearing nitrile or hydrazine (B178648) groups are not extensively documented, the known reactivity of these functional groups on other heterocyclic and aromatic scaffolds provides a clear indication of their potential transformations.
Nitrile Group (-C≡N) Transformations: A nitrile group, if introduced onto the molecule, could undergo a variety of reactions. For instance, the reaction of nitriles with hydrazine and its derivatives is a well-established method for synthesizing nitrogen-rich heterocyclic systems. rsc.org Depending on the substrate and reaction conditions, this can lead to the formation of compounds like dihydro-tetrazines or triazoles. nih.govresearchgate.net For example, a common reaction involves the condensation of a nitrile with hydrazine to form an amidohydrazine, which can then cyclize. researchgate.net
Hydrazine Group (-NHNH₂) Transformations: A hydrazine derivative of this compound would be a versatile intermediate. Hydrazines are potent nucleophiles and can react with carbonyl compounds to form hydrazones. nih.gov They are also key precursors in the synthesis of various heterocyclic rings. For example, pyrrole-based hydrazine derivatives can be designed and synthesized to act as inhibitors for enzymes like acetylcholinesterase (AChE). rsc.org The reaction of nitrilimines with hydrazines can lead to the formation of acyclic adducts or cyclized products depending on the reaction conditions. nih.gov
Ligand Formation and Coordination Chemistry with Metal Centers
Currently, there is a notable absence of published scientific literature detailing the specific ligand formation and coordination chemistry of this compound with metal centers. Extensive searches of chemical databases and scholarly articles have not yielded any reports on the synthesis, isolation, or characterization of metal complexes involving this particular compound as a ligand.
While the broader class of nitrogen-containing heterocyclic compounds, such as pyrroles and their derivatives, are known to form stable complexes with a variety of transition metals, the specific electronic and steric properties of this compound appear to be an unexplored area in coordination chemistry. The potential for the nitrogen atom of the pyrroline ring to act as a donor to a metal center, or for the methoxyphenyl substituent to influence the electronic environment of the ligand, remains a subject for future investigation.
Therefore, no data tables of metal complexes, detailed research findings on its reactivity profile as a ligand, or specific examples of its coordination compounds can be provided at this time. The scientific community has yet to report on the coordination behavior of this specific chemical entity.
Advanced Applications in Synthetic Chemistry and Materials Science
1-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole as a Versatile Synthetic Intermediate and Building Block
The N-substituted dihydropyrrole framework, exemplified by this compound, is a cornerstone in synthetic organic chemistry. alliedacademies.org Its utility arises from the reactive yet stable nature of the dihydro-pyrrole ring, which can be strategically functionalized to create a diverse array of more complex molecular architectures. Pyrrole (B145914) derivatives are recognized as crucial building blocks for a wide range of applications, from pharmaceuticals to materials science. researchgate.netstrath.ac.uk
Research has demonstrated that dihydropyrrole scaffolds are exceptionally valuable in constructing fused heterocyclic systems. A prominent example is the synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles, an exceptionally electron-rich class of heteropentalenes. nih.govacs.org The synthesis often involves a multicomponent reaction where an amine, such as 4-methoxyaniline (the precursor to the N-(4-methoxyphenyl) group), reacts with aldehydes and diacetyl. nih.gov The resulting tetraarylpyrrolo[3,2-b]pyrroles (TAPPs) are sought after for their potential in organic electronics as hole-transporting materials and as platforms for creating expanded π-electron systems, including aza-nanographenes. nih.govacs.org The 4-methoxyphenyl (B3050149) substituent plays a crucial role in modulating the electronic properties of these final structures.
Furthermore, the dihydropyrrole ring can be generated through modern synthetic methods like light-mediated dearomative [2+2] cycloadditions. acs.org In such reactions, tethering a furan (B31954) to an alkene via a nitrogen atom allows for the efficient formation of a dihydropyrrole ring, creating complex tricyclic and pentacyclic products with multiple stereocenters. acs.org This highlights the role of the dihydropyrrole as a key structural motif accessible through advanced photochemical strategies. The versatility of pyrrole-based building blocks extends to their conversion into enantiomerically pure indolizidine alkaloids, demonstrating their importance in the total synthesis of natural products. researchgate.net
| Precursor/Building Block | Reaction Type | Resulting Complex Structure | Key Application/Significance | Reference |
|---|---|---|---|---|
| N-Aryl Dihydropyrrole Derivatives | Multicomponent Reaction (with aldehydes, diacetyl) | 1,4-Dihydropyrrolo[3,2-b]pyrroles (TAPPs) | Hole-transporting materials, platforms for aza-nanographenes | nih.govacs.org |
| Furan-Alkene (N-tethered) | Photochemical [2+2] Dearomative Cycloaddition | Polycyclic Dihydropyrrole Systems | Rapid construction of complex, stereochemically rich molecules | acs.org |
| Pyrrole Derivatives from Amino Acids | Intramolecular Cyclization/Hydrogenation | Enantiopure Indolizidine Alkaloids | Total synthesis of rare, biologically active natural products | researchgate.net |
| 1-Aryl-1H-pyrrole-2,5-diones | Cycloaddition with Azomethine Ylides | Complex Pyrrolidine-fused Heterocycles | Access to diverse scaffolds with potential biological activity | alliedacademies.org |
Supramolecular Assembly and Material Design Based on Dihydropyrrole Scaffolds
Supramolecular chemistry relies on noncovalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces, to spontaneously organize molecules into well-defined, higher-order structures. mdpi.comhw.ac.uk Dihydropyrrole scaffolds, particularly those embedded within larger π-conjugated systems like 1,4-dihydropyrrolo[3,2-b]pyrroles, are excellent candidates for material design through self-assembly. nih.gov
The design of these materials leverages the inherent electronic characteristics of the dihydropyrrole core. The electron-rich nature of the pyrrolo[3,2-b]pyrrole (B15495793) system, enhanced by substituents like the 4-methoxyphenyl group, facilitates strong π–π stacking interactions, which are a primary driving force for self-assembly. nih.govacs.org This process allows for the creation of long-range ordered architectures. The ability to modify the peripheral substituents on the scaffold provides a powerful tool to control chromophore density and tune the resulting material's photophysical and photochemical properties. mdpi.comhw.ac.uk
Peptide-based supramolecular assemblies have demonstrated how a scaffold can direct the organization of functional units, a principle that is transferable to dihydropyrrole systems. hw.ac.ukmdpi.com In these systems, the scaffold provides the structural framework, and its interactions dictate the final morphology, which can range from nanofibers to nanotubes and hydrogels. mdpi.com Similarly, dihydropyrrole derivatives can serve as the core building blocks for novel functional materials. Research into 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles has shown their ability to form metal-organic frameworks (MOFs) with various metals, including cadmium and zinc, leading to materials with enhanced emission properties. scielo.br This demonstrates the potential of these scaffolds in creating crystalline, porous materials for applications in sensing, catalysis, or gas storage.
| Scaffold Type | Primary Noncovalent Interaction | Resulting Supramolecular Structure | Potential Application | Reference |
|---|---|---|---|---|
| 1,4-Dihydropyrrolo[3,2-b]pyrroles | π–π Stacking | Stacked columnar arrays | Organic electronics, charge transport layers | nih.govacs.org |
| Peptide-Tetrapyrrole Conjugates | Hydrogen Bonding, Hydrophobic Interactions | Nanofibers, Nanotubes | Biomimetic materials, drug delivery | mdpi.commdpi.com |
| Generic Self-Assembling Peptides | Inter- and Intra-molecular forces | Nanonets, Nanoribbons, Hydrogels | Antimicrobial materials, tissue engineering | mdpi.com |
| Tetraarylpyrrolo[3,2-b]pyrroles | Coordination Bonds (with metal ions) | Metal-Organic Frameworks (MOFs) | Sensing, catalysis, emission enhancement | scielo.br |
Role in Catalyst Design and Ligand Development for Organic Reactions
The nitrogen atom within the this compound ring provides a coordination site for metal ions, making this and related scaffolds promising candidates for ligand development in transition metal catalysis. The Clauson-Kass pyrrole synthesis, a classic method for preparing N-substituted pyrroles, often employs various acid or transition metal catalysts, highlighting the intrinsic relationship between pyrrole chemistry and catalysis. beilstein-journals.org
Modern synthetic protocols for dihydropyrrole-based systems have also showcased the importance of catalysis. For instance, the synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles is significantly improved by the presence of Lewis acid catalysts, with iron salts and niobium pentachloride (NbCl₅) proving to be highly efficient. nih.govscielo.br This not only demonstrates a method to produce the scaffold but also hints at the scaffold's ability to interact with and stabilize metal centers.
A more advanced application lies in the construction of artificial metalloenzymes, where a scaffold creates a defined cavity or environment around a metal catalyst to control its activity and selectivity. researchgate.netnih.gov Supramolecular anchoring of a metal complex to a protein or synthetic scaffold can lead to catalysts with excellent enantioselectivities in reactions like Friedel-Crafts alkylations. researchgate.netnih.gov The dihydropyrrole scaffold, with its tunable steric and electronic properties determined by substituents like the 4-methoxyphenyl group, can be envisioned as a component of such biomimetic systems. By incorporating this scaffold into larger ligand frameworks, it is possible to create a chiral pocket or secondary coordination sphere that influences the outcome of a catalytic transformation, mimicking the function of natural enzymes.
| Catalytic System/Approach | Role of Pyrrole/Dihydropyrrole Scaffold | Example Reaction | Catalyst/Metal Center | Reference |
|---|---|---|---|---|
| Modified Clauson-Kass Synthesis | Product of the catalyzed reaction | Synthesis of N-substituted pyrroles | Brønsted acids, Transition metals | beilstein-journals.org |
| Multicomponent Pyrrolopyrrole Synthesis | Product scaffold formation is catalyzed | Synthesis of Tetraarylpyrrolo[3,2-b]pyrroles | Fe(ClO₄)₃, NbCl₅ | nih.govscielo.br |
| Artificial Metalloenzyme Design | Scaffold for anchoring a metal complex | Enantioselective Friedel-Crafts Alkylation | Copper(II) | researchgate.netnih.gov |
| Pyrrole-based Ligand Systems | Ligand coordinating to a metal center | General Organic Transformations | Various Transition Metals | nih.gov |
Future Perspectives and Emerging Research Avenues
Development of Highly Enantioselective Synthesis Routes for Substituted Derivatives
The synthesis of enantiomerically pure substituted pyrrolidines and their unsaturated precursors is a significant focus in organic chemistry due to their prevalence in biologically active molecules and as chiral ligands in asymmetric catalysis. researchgate.netnih.gov For 1-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole, the development of highly enantioselective methods to introduce substituents onto the pyrrole (B145914) ring is a critical future endeavor.
Current research on related N-substituted 2,5-dihydropyrroles has laid the groundwork for these potential developments. For instance, rhodium-catalyzed asymmetric C-H functionalization has been successfully applied to N-Boc-2,5-dihydro-1H-pyrrole, allowing for the introduction of aryl groups at the C2 position with high diastereo- and enantioselectivity. acs.org A similar strategy could be adapted for the 1-(4-methoxyphenyl) analogue, potentially utilizing a chiral catalyst to control the stereochemical outcome. The choice of catalyst is crucial, as demonstrated by the varying success of different dirhodium catalysts in related systems. acs.org
Another promising approach is the catalytic asymmetric [4+1] annulation of amines with allenes, which has been shown to produce enantioenriched dihydropyrroles. nih.gov The development of new chiral phosphine (B1218219) catalysts could enable the application of this methodology to synthesize chiral derivatives of this compound. Furthermore, organocatalytic 1,3-dipolar cycloadditions using α-arylglycine esters have been established for the asymmetric construction of 2,5-dihydropyrrole scaffolds with excellent enantioselectivities. rsc.org Adapting these conditions to include the 1-(4-methoxyphenyl)amino group is a logical next step.
The table below summarizes potential enantioselective synthetic strategies applicable to the derivatization of this compound, based on successful applications in analogous systems.
| Synthetic Strategy | Catalyst/Reagent Type | Potential Substitution Pattern | Key Advantages | Reference |
| Asymmetric C-H Functionalization | Chiral Dirhodium Carboxylates | C2-Aryl or Alkyl | Direct functionalization of C-H bonds, high atom economy. | acs.org |
| Catalytic [4+1] Annulation | Chiral Spirophosphine Catalysts | Varied, depending on allene | Access to diverse five-membered nitrogen heterocycles. | nih.gov |
| Organocatalytic 1,3-Dipolar Cycloaddition | Chiral Brønsted Acids or Bases | Polysubstituted dihydropyrroles | Metal-free, high enantioselectivity. | rsc.org |
| Palladium-Catalyzed C-H Arylation | Pd(II) with Chiral Phosphoric Acids | α-Aryl | Broad substrate scope for amines. | nih.gov |
These methodologies represent a frontier in the synthesis of chiral nitrogen heterocycles, and their application to this compound would provide access to a new class of chiral building blocks for various applications.
Exploration of Novel Reactivity Patterns and Derivatization Strategies
The reactivity of the 2,5-dihydropyrrole core in this compound is ripe for exploration. The interplay between the electron-rich N-aryl group and the olefinic double bond is expected to give rise to unique reactivity patterns.
Cycloaddition reactions are a powerful tool for the construction of complex molecular architectures. The double bond in the dihydropyrrole ring can act as a dienophile or a dipolarophile. For instance, light-mediated [2+2] dearomative cycloadditions have been used to generate dihydropyrrole rings within larger polycyclic structures. acs.org The application of such photochemical methods to this compound could lead to novel polycyclic systems. Additionally, hetero-Diels-Alder reactions, where the dihydropyrrole could potentially react with heterodienes, offer another avenue for derivatization. nih.gov
The N-(4-methoxyphenyl)maleimide, a structurally related compound where the dihydro-pyrrole ring is oxidized to a maleimide, has been shown to undergo Diels-Alder reactions with dienes like 2,5-dimethylfuran. tandfonline.comtandfonline.com This suggests that the dihydropyrrole itself could be a precursor to the maleimide, which then serves as a platform for further functionalization via cycloadditions.
Derivatization can also be achieved through the functionalization of the pyrrole ring. As mentioned, C-H activation is a powerful strategy. acs.org Beyond that, reactions that leverage the nucleophilicity or electrophilicity of the ring system are of interest. The synthesis of 3-aryl-2,5-dihydropyrroles has been achieved via a catalytic carbonyl-olefin metathesis, a strategy that could potentially be adapted to introduce substituents at the C3 position of this compound. acs.org
The following table outlines potential derivatization strategies for this compound.
| Reaction Type | Reactant | Potential Product | Significance | Reference |
| [2+2] Cycloaddition | Alkenes (photochemical) | Bicyclic systems | Access to complex polycyclic frameworks. | acs.org |
| Diels-Alder Reaction (as dienophile) | Dienes | Fused ring systems | Construction of polycyclic nitrogen heterocycles. | tandfonline.comtandfonline.com |
| Carbonyl-Olefin Metathesis | Aldehydes/Ketones | 3-Substituted dihydropyrroles | Introduction of functional groups at the C3 position. | acs.org |
| Oxidation to Maleimide | Oxidizing agents | N-(4-methoxyphenyl)maleimide | Precursor for further derivatization. | humanjournals.com |
The exploration of these and other reactivity patterns will be crucial in expanding the chemical space accessible from this starting material.
Advanced Computational Insights into Complex Reactivity and Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to understand and predict the reactivity and properties of molecules like this compound. scirp.org Future research will undoubtedly leverage these tools to gain deeper insights.
DFT calculations can elucidate the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions. nih.gov This information is critical for predicting the molecule's behavior in various reactions. For instance, the HOMO-LUMO gap can indicate the chemical reactivity, with a smaller gap suggesting higher reactivity. nih.gov For this compound, computational studies can reveal how the methoxyphenyl group influences the electronic properties of the dihydropyrrole ring, affecting its susceptibility to electrophilic or nucleophilic attack.
A DFT study on a related compound, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, has already demonstrated the utility of these methods in confirming molecular structures and understanding intermolecular interactions. humanjournals.com Similar studies on the parent compound and its derivatives can predict their geometrical parameters, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts. openaccesspub.orgijrar.org
Furthermore, computational analysis can be used to model reaction mechanisms, such as cycloaddition pathways or C-H activation transition states. acs.org This can help in the rational design of catalysts and reaction conditions for desired transformations. For example, understanding the transition state energies for different stereochemical outcomes in an enantioselective reaction can guide the selection of the optimal chiral ligand.
The table below presents a summary of key computational parameters and their significance for understanding the properties of this compound.
| Computational Parameter | Methodology | Significance | Reference | | :--- | :--- | :--- | :--- | :--- | | HOMO-LUMO Energy Gap | DFT | Predicts chemical reactivity and electronic transitions. | nih.gov | | Molecular Electrostatic Potential (MEP) | DFT | Identifies regions susceptible to electrophilic and nucleophilic attack. | ijrar.org | | Natural Bond Orbital (NBO) Analysis | DFT | Investigates intramolecular charge transfer and hyperconjugative interactions. | openaccesspub.org | | Transition State Analysis | DFT | Elucidates reaction mechanisms and predicts stereochemical outcomes. | acs.org |
These computational approaches will be instrumental in guiding the experimental exploration of this compound's chemistry.
Integration of this compound into Functional Materials
The unique electronic and structural features of this compound make it an attractive building block for the synthesis of novel functional materials, particularly polymers. nih.govrsc.org The N-aryl-dihydropyrrole moiety can be incorporated into polymer backbones to impart specific optical, electronic, or thermal properties.
One major avenue of research is the development of conducting polymers. Polypyrroles are a well-known class of conducting polymers, and the introduction of substituents can modulate their properties. researchgate.net The 1-(4-methoxyphenyl) group, with its electron-donating methoxy (B1213986) substituent, could influence the electronic band gap and conductivity of the resulting polymer. The polymerization of this compound, or its copolymerization with other monomers, could lead to new materials for applications in organic electronics, such as organic field-effect transistors (OFETs) or electrochromic devices. nih.govresearchgate.net Research on the copolymerization of the related N-(4-methoxyphenyl)maleimide with methyl acrylate (B77674) has already shown the potential for creating thermally stable polymers. humanjournals.comuctm.edu
The optoelectronic properties of polymers containing dihydropyrrole or related pyrrole structures are another area of intense interest. For example, polymers based on diketopyrrolopyrrole (DPP), which contains a pyrrole-based core, are used in organic solar cells and as near-infrared probes. nih.govresearchgate.net The incorporation of the this compound unit into such polymer systems could be a strategy to fine-tune their absorption and emission properties. The electron-rich nature of this monomer could lead to materials with interesting photophysical characteristics. researchgate.net
The design of functional monomers is a key aspect of modern polymer science. nih.govrsc.org this compound can be considered a functional monomer that can be used to create polymers with tailored properties. The synthesis of homopolymers and copolymers and the subsequent characterization of their thermal, mechanical, and optoelectronic properties will be a significant area of future research.
The following table highlights potential applications of polymers derived from this compound.
| Polymer Type | Potential Application | Key Property to Investigate | Reference | | :--- | :--- | :--- | :--- | :--- | | Homopolymer of this compound | Conducting Polymer | Electrical conductivity, thermal stability. | researchgate.net | | Copolymer with other vinyl or acrylate monomers | Thermally Stable Plastic | Glass transition temperature, degradation temperature. | humanjournals.comuctm.edu | | Polymer incorporated into DPP-based systems | Organic Photovoltaics | Optical band gap, charge carrier mobility. | nih.govresearchgate.net | | Functionalized Polymer | Sensors, Bio-imaging | Fluorescence, response to analytes. | nih.gov |
The journey from a simple heterocyclic compound to a component of advanced functional materials is a long but promising one, and this compound is well-positioned to make that transition.
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole, and what key reaction parameters influence yield?
Methodological Answer: The compound is typically synthesized via cyclization reactions. A representative method involves refluxing precursors like substituted pyrroles or aryl ketones with oxidizing agents (e.g., chloranil) in solvents such as xylene, followed by NaOH treatment and purification via recrystallization (methanol is common) . Key parameters affecting yield include:
- Reaction time and temperature : Prolonged reflux (~25–30 hours) ensures complete cyclization .
- Catalyst selection : Oxidizing agents like chloranil are critical for dehydrogenation .
- Purification : Recrystallization solvents (e.g., methanol) must match the compound’s polarity to minimize losses .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : NMR confirms substituent positions (e.g., methoxy protons at δ 3.90 ppm, aromatic protons at δ 7.01–7.18 ppm) . NMR identifies carbonyl and aromatic carbons (e.g., 158.89 ppm for methoxy-attached carbons) .
- FTIR : Absorptions at ~1582 cm (C=C stretching) and ~1338 cm (C–N stretching) validate the pyrrole core .
- HRMS : Provides exact mass confirmation (e.g., calculated for : 201.1154) .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry using software like Gaussian or ORCA. Compare computed bond lengths/angles with crystallographic data (e.g., monoclinic crystal system, β = 115.163°) .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity. For example, electron-withdrawing substituents (e.g., methoxy) lower LUMO energy, enhancing electrophilic substitution .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for targeted functionalization .
Q. What strategies are recommended for resolving contradictions in reactivity data observed under varying catalytic conditions?
Methodological Answer:
- Factorial Design : Systematically test variables (e.g., catalyst loading, solvent polarity) to isolate factors affecting outcomes . For instance, a 2 factorial design can optimize yield by balancing temperature and reaction time .
- Mechanistic Probes : Use isotopic labeling (e.g., ) or trapping agents (e.g., TEMPO) to identify intermediates. For example, deuterium exchange at the pyrrole NH can clarify proton transfer steps .
- Cross-Validation : Compare results with analogous compounds (e.g., fluorophenyl derivatives) to assess substituent effects .
Q. How can structure-activity relationships (SARs) be explored for this compound in medicinal chemistry applications?
Methodological Answer:
- Bioisosteric Replacement : Substitute the methoxy group with halogens (e.g., F, Cl) or alkyl chains to modulate lipophilicity. Compare activities using assays like enzyme inhibition .
- Crystallographic Analysis : Determine binding modes via X-ray diffraction (e.g., dihedral angles between methoxyphenyl and pyrrole rings influence steric interactions) .
- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict absorption and toxicity. For example, methoxy groups may enhance metabolic stability compared to hydroxyl analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
Methodological Answer:
- Purity Assessment : Verify compound purity via HPLC (≥95% purity threshold). Impurities from incomplete cyclization (e.g., unreacted precursors) can skew melting points .
- Standardized Protocols : Replicate synthesis and characterization under controlled conditions (e.g., identical solvent batches, calibrated instruments) .
- Cross-Laboratory Collaboration : Share samples with independent labs to validate data, ensuring reproducibility .
Experimental Design
Q. What factorial design approaches are suitable for optimizing the synthesis of this compound?
Methodological Answer:
- Two-Factor Design : Vary temperature (60–100°C) and catalyst concentration (1–5 mol%) to identify optimal conditions .
- Response Surface Methodology (RSM) : Model interactions between time, solvent volume, and stirring rate to maximize yield .
- Taguchi Methods : Use orthogonal arrays to reduce experimental runs while testing multiple variables (e.g., solvent type, base strength) .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; methoxy groups may enhance skin permeability .
- Waste Disposal : Neutralize acidic byproducts (e.g., from chloranil reactions) with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
